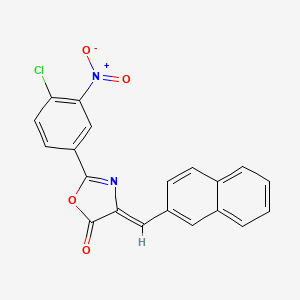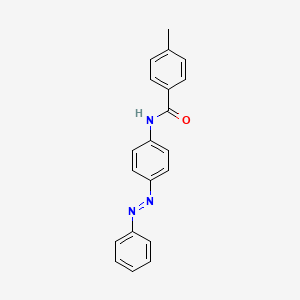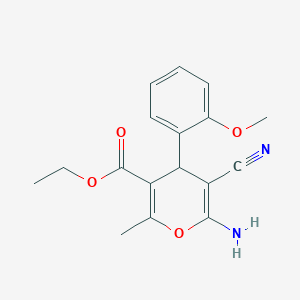
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenone core substituted with azepane-1-sulfonyl groups at the 2 and 7 positions, and an oxime functional group at the 9 position. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime typically involves multiple steps, starting from commercially available fluorenone. The key steps include:
Sulfonylation: Introduction of azepane-1-sulfonyl groups at the 2 and 7 positions of fluorenone. This can be achieved using azepane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oximation: Conversion of the carbonyl group at the 9 position to an oxime. This step involves the reaction of the sulfonylated fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for sulfonylation and oximation steps, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorenone derivatives.
Applications De Recherche Scientifique
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the sulfonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis-(morpholine-1-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(piperidine-1-sulfonyl)-fluoren-9-one oxime
Uniqueness
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is unique due to the presence of azepane-1-sulfonyl groups, which impart distinct steric and electronic properties compared to other sulfonyl derivatives
Propriétés
Formule moléculaire |
C25H31N3O5S2 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
N-[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-17-19(34(30,31)27-13-5-1-2-6-14-27)9-11-21(23)22-12-10-20(18-24(22)25)35(32,33)28-15-7-3-4-8-16-28/h9-12,17-18,29H,1-8,13-16H2 |
Clé InChI |
XHGDSLZLEABJNI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)


![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11693722.png)

![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
